Physicochemical properties of (+/-)-Mianserin-d3 Hydrochloride
Physicochemical properties of (+/-)-Mianserin-d3 Hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of (+/-)-Mianserin-d3 Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the core physicochemical properties of (+/-)-Mianserin-d3 Hydrochloride (Mianserin-d3 HCl), a deuterated isotopologue of the tetracyclic antidepressant, Mianserin. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the causality behind experimental methodologies, the subtle yet critical impact of isotopic substitution, and the practical application of this knowledge in a laboratory setting. By integrating field-proven insights with foundational scientific principles, this guide serves as an authoritative resource for the characterization and application of deuterated active pharmaceutical ingredients (APIs).
Introduction: The Significance of Deuteration in Mianserin
Mianserin is a well-established tetracyclic antidepressant agent, recognized for its unique pharmacological profile that includes noradrenergic and specific serotonergic activity.[1] In modern pharmaceutical research and development, particularly in pharmacokinetics and bioanalytical studies, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest levels of accuracy and precision. (+/-)-Mianserin-d3 Hydrochloride is the deuterated analogue of Mianserin hydrochloride, specifically designed for this purpose.
The substitution of three protium (¹H) atoms with deuterium (²H) on the N-methyl group introduces a minute change in mass without significantly altering the molecule's chemical reactivity or physical behavior.[2][3] This is due to the Kinetic Isotope Effect (KIE) , where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[] While this effect can be leveraged to slow down metabolic pathways in therapeutic deuterated drugs, its primary utility in the context of Mianserin-d3 HCl is to create a perfect internal standard for mass spectrometry-based quantification.[5] It behaves virtually identically to the parent drug during sample extraction and chromatographic separation, but is easily distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[5][6]
This guide will systematically explore the essential physicochemical properties of Mianserin-d3 HCl, providing both the data and the detailed experimental protocols required to validate these characteristics in a research setting.
Chemical Identity and Structural Elucidation
Accurate identification is the cornerstone of any chemical analysis. The key identifiers for (+/-)-Mianserin-d3 Hydrochloride and its non-deuterated parent compound are summarized below.
| Property | (+/-)-Mianserin-d3 Hydrochloride | (+/-)-Mianserin Hydrochloride |
| Chemical Name | (±)-2-(methyl-d3)-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine hydrochloride[5][7] | 1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine hydrochloride[8][9] |
| CAS Number | 1219804-97-3[5][7][10] | 21535-47-7[8][9][11][12][13] |
| Molecular Formula | C₁₈H₁₇D₃N₂ · HCl[7][10] | C₁₈H₂₀N₂ · HCl[8][13] |
| Molecular Weight | 303.84 g/mol [7] | 300.83 g/mol [8][9][11][12] |
| Appearance | Off-White to Pale Yellow Solid[11][12] | Off-White Solid[11] |
The structural difference lies in the isotopic composition of the N-methyl group, as illustrated below.
Caption: Structural comparison of Mianserin HCl and its d3-isotopologue.
The Scientific Rationale: Impact of N-Methyl Deuteration
Mianserin is hepatically metabolized through three primary pathways: aromatic hydroxylation, N-oxidation, and N-demethylation.[11][14] The N-demethylation pathway involves the enzymatic cleavage of the C-H bonds on the N-methyl group.
By replacing these hydrogen atoms with deuterium, the C-D bonds formed are significantly stronger and possess a lower vibrational frequency.[2][] This requires a higher activation energy for enzymatic cleavage, thus slowing the rate of N-demethylation. This is the practical manifestation of the Kinetic Isotope Effect.
For its role as an internal standard, this metabolic stability is less critical than the mass shift it provides. However, understanding the KIE is crucial for any scientist working with deuterated compounds.
Caption: Metabolic pathway showing the Kinetic Isotope Effect on N-demethylation.
Core Physicochemical Properties: Data and Protocols
This section details the key physicochemical properties. Each subsection provides available data and a robust, self-validating experimental protocol. The properties of Mianserin-d3 HCl are expected to be nearly identical to Mianserin HCl, except where noted.
Solubility Profile
Solubility is a critical parameter influencing bioavailability, formulation, and analytical method development.
Quantitative Data Summary
| Solvent | Solubility of Mianserin HCl | Expected Solubility of Mianserin-d3 HCl |
| Water | ≥2.71 mg/mL (with warming)[8]; 3.4 mg/mL[11] | No significant difference expected |
| 0.1 M HCl | Soluble[15] | No significant difference expected |
| Ethanol | ≥8.23 mg/mL (with sonication)[8] | No significant difference expected |
| DMSO | ≥15.04 mg/mL[8] | No significant difference expected |
| Methanol | Soluble[11][12] | No significant difference expected |
| Dimethylformamide | Soluble[11][12] | No significant difference expected |
Expertise & Causality: Isotopic substitution has a negligible effect on a molecule's polarity and crystal lattice energy, which are the primary drivers of solubility. Therefore, the solubility profile of Mianserin-d3 HCl can be confidently assumed to be identical to that of the non-deuterated form.
Experimental Protocol: Equilibrium Shake-Flask Solubility
This method determines the thermodynamic solubility and is considered the industry standard for its robustness.
-
Preparation: Add an excess amount of Mianserin-d3 HCl (e.g., 10 mg) to a series of 2 mL glass vials.
-
Solvent Addition: Add 1 mL of the desired solvent (e.g., purified water, pH 7.4 phosphate buffer, 0.1 M HCl) to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand for 30 minutes. Carefully withdraw an aliquot from the supernatant, ensuring no solid material is transferred. Filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF) to remove undissolved particles.
-
Quantification: Dilute the filtered sample with an appropriate mobile phase or solvent. Analyze the concentration using a validated HPLC-UV or LC-MS method against a calibration curve prepared with known standards.
-
Validation: The presence of solid material at the bottom of the vial after equilibration confirms that a saturated solution was achieved, validating the experiment.
Caption: Workflow for Thermodynamic (Shake-Flask) Solubility Determination.
Melting Point
The melting point is a fundamental indicator of purity.
-
Reported Value (Mianserin HCl): >230°C (with decomposition)[11][12]
-
Expected Value (Mianserin-d3 HCl): No significant difference is expected.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the dry Mianserin-d3 HCl sample. Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Rapid Scan: Initially, heat the sample rapidly to approximately 20°C below the expected melting point.
-
Fine Scan: Decrease the heating rate to 1-2°C per minute.
-
Observation: Record the temperature range from the onset of melting (first appearance of liquid) to the point where the entire sample becomes a clear liquid. For a substance that decomposes, note the temperature at which charring or discoloration begins.
-
Trustworthiness: Performing the measurement in triplicate and obtaining a narrow melting range (<2°C) provides high confidence in both the material's purity and the accuracy of the measurement.
Spectral Properties
Spectral data provides an undeniable fingerprint of the molecule's identity and structure.
4.3.1 UV-Visible Spectroscopy
-
Reported Value (Mianserin HCl): λmax at 278 nm (in 0.1 M HCl)[15][16]
-
Expected Value (Mianserin-d3 HCl): No change in λmax. The electronic transitions that govern UV absorption are associated with the aromatic chromophore, which is unaffected by deuteration of the distal N-methyl group.
4.3.2 Infrared (IR) Spectroscopy
The IR spectrum is highly sensitive to changes in bond vibrations. While the overall fingerprint will be nearly identical, specific differences will be observed.
-
Expected Differences for Mianserin-d3 HCl:
-
Appearance: C-D stretching vibrations will appear in the 2100-2200 cm⁻¹ region.
-
Disappearance/Shift: C-H stretching (~2800-3000 cm⁻¹) and bending (~1350-1450 cm⁻¹) modes associated specifically with the methyl group will be absent or shifted.
-
4.3.3 Mass Spectrometry (MS)
MS is the definitive technique for confirming isotopic labeling.
-
Key Differentiator: The protonated molecule [M+H]⁺ will show a mass-to-charge ratio (m/z) that is 3 Daltons higher for the deuterated compound.
-
Mianserin [M+H]⁺: ~265.17 m/z
-
Mianserin-d3 [M+H]⁺: ~268.19 m/z
-
Application in a Validated Bioanalytical Workflow
The primary application of (+/-)-Mianserin-d3 HCl is as an internal standard (IS) for the quantification of Mianserin in complex biological matrices like plasma or serum.[17] The workflow below outlines a typical LC-MS/MS bioanalytical method.
Causality & Trustworthiness: The core principle is that the analyte and the stable isotope-labeled IS behave identically during extraction and chromatography. Any loss of substance during sample preparation will affect both equally. By measuring the ratio of the analyte response to the IS response, accurate and precise quantification is achieved, effectively correcting for experimental variability.[6]
Step-by-Step Bioanalytical Protocol
-
Sample Spiking: To 100 µL of a plasma sample (or standard, or quality control sample), add 10 µL of a working solution of Mianserin-d3 HCl (the IS).
-
Protein Precipitation: Add 300 µL of a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the LC mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample onto an appropriate LC column (e.g., C18) for separation. Detect the analyte and IS using a tandem mass spectrometer set to Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition for Mianserin: e.g., Q1: 265.2 m/z → Q3: [product ion]
-
MRM Transition for Mianserin-d3 HCl: e.g., Q1: 268.2 m/z → Q3: [corresponding product ion]
-
Caption: Bioanalytical workflow for Mianserin using Mianserin-d3 as an internal standard.
Conclusion
(+/-)-Mianserin-d3 Hydrochloride is a chemically straightforward but analytically powerful tool. Its physicochemical properties, including solubility, melting point, and spectral characteristics, are, for all practical purposes, identical to its non-deuterated parent compound, Mianserin Hydrochloride. This near-identical behavior is precisely what makes it an exemplary internal standard. The critical difference—a 3 Dalton mass increase due to isotopic labeling—provides the unambiguous signal required for definitive and robust quantification in mass spectrometry. This guide has provided the foundational data, validated protocols, and scientific rationale necessary for researchers to confidently incorporate this essential reference material into their analytical and drug development programs.
References
-
Chauhan, B., Rani, S., & Guttikar, S. (2005). Analytical method development and validation of mianserin hydrochloride and its metabolite in human plasma by LC-MS. Journal of Chromatography B, 823(2), 127-133. Retrieved from [Link]
-
Bioscientia. (n.d.). Deuterated Drugs. Retrieved from [Link]
-
Sfair, L. L., et al. (2010). Ultraviolet spectrophotometric method for analytical determination of mianserin hydrochloride in coated tablets and comparison with LC. Brazilian Journal of Pharmaceutical Sciences, 46(2). Retrieved from [Link]
-
Popova, T. V., & Kolisnyk, I. V. (2020). DETERMINATION OF MIANSERIN IN BIOLOGICAL MATERIAL BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]
-
Sultan, A., et al. (2012). Micellar electrokinetic chromatographic method for mianserin hydrochloride and analysis of degradation products by mass spectrometry. Journal of the Chilean Chemical Society, 57(2). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mianserin. PubChem Compound Database. Retrieved from [Link]
-
Sfair, L. L., et al. (2019). Dissolution Test for Mianserin Hydrochloride in Tablets. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mianserin Hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
Łukaszkiewicz, J., et al. (2015). Development, validation and application of the HPLC method for determination of mianserin in human serum. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Deuterated drug. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mianserin-d3. PubChem Compound Database. Retrieved from [Link]
-
Sfair, L. L., et al. (2019). UV spectrum of mianserin hydrochloride reference standard. ResearchGate. Retrieved from [Link]
-
Veeprho. (n.d.). Mianserin-D3 (HCl Salt) | CAS 1219804-97-3. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Mianserin-impurities. Retrieved from [Link]
-
Wikipedia. (n.d.). Mianserin. Retrieved from [Link]
-
Ucieklak, K., et al. (2021). The Interaction of Heptakis (2,6-di-O-Methyl)-β-cyclodextrin with Mianserin Hydrochloride and Its Influence on the Drug Toxicity. International Journal of Molecular Sciences, 22(17), 9419. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. bioscientia.de [bioscientia.de]
- 3. Deuterated drug - Wikipedia [en.wikipedia.org]
- 5. veeprho.com [veeprho.com]
- 6. benchchem.com [benchchem.com]
- 7. (±)-Mianserin-d3 Hydrochloride (methyl-d3) [lgcstandards.com]
- 8. apexbt.com [apexbt.com]
- 9. Mianserin Hydrochloride | C18H21ClN2 | CID 68551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. theclinivex.com [theclinivex.com]
- 11. Mianserin hydrochloride | 21535-47-7 [chemicalbook.com]
- 12. Mianserin hydrochloride price,buy Mianserin hydrochloride - chemicalbook [chemicalbook.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Mianserin - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. Analytical method development and validation of mianserin hydrochloride and its metabolite in human plasma by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

